molecular formula C25H47NO9 B6594973 AAL toxin TB CAS No. 149849-90-1

AAL toxin TB

Cat. No.: B6594973
CAS No.: 149849-90-1
M. Wt: 505.6 g/mol
InChI Key: CTXQVLLVFBNZKL-YVEDVMJTSA-N
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Mechanism of Action

Target of Action

AAL toxin TB, a host-specific toxin (HST) produced by the fungus Alternaria alternata, primarily targets different parts of cells like mitochondria, chloroplast, plasma membrane, Golgi complex, and nucleus . The pathogenicity of Alternaria species depends on host susceptibility or resistance as well as quantitative production of HSTs .

Mode of Action

This compound interacts with its targets and causes disruption in cellular homeostasis in both plant and animal tissues . It is believed to cause changes associated with the inhibition of ceramide synthase in both plants and animals . This toxin is chemically a low molecular weight secondary metabolite .

Biochemical Pathways

The this compound affects various biochemical pathways. It causes DNA breakage, cytotoxic, apoptotic cell death, and interrupts plant physiology by mitochondrial oxidative phosphorylation . It also affects membrane permeability . These toxins have devastating effects on host plant tissues by affecting biochemical and genetic modifications .

Pharmacokinetics

It is known that these toxins are highly reactive and chemically related mycotoxins .

Result of Action

The result of this compound’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . It induces cell death in tomato tissues and protoplasts . It also has a devastating effect on plants, causing DNA breakage, cytotoxic, apoptotic cell death, interrupting plant physiology by mitochondrial oxidative phosphorylation, and affecting membrane permeability .

Biochemical Analysis

Biochemical Properties

AAL toxin TB is a sphinganine analogue mycotoxin that inhibits ceramide synthase, an enzyme critical in the sphingolipid biosynthetic pathway. This inhibition leads to the accumulation of free sphingoid bases, which disrupts cellular homeostasis. The toxin interacts with various biomolecules, including enzymes like ceramide synthase and proteins involved in the sphingolipid metabolism pathway. These interactions result in the disruption of membrane integrity and cellular signaling processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In plant cells, it induces necrotic cell death by disrupting the sphingolipid metabolism pathway. This disruption leads to the accumulation of toxic sphingoid bases, which interfere with cell signaling pathways and gene expression. The toxin also affects cellular metabolism by inhibiting key enzymes, leading to the accumulation of metabolic intermediates and the disruption of energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of ceramide synthase. This enzyme is responsible for the synthesis of ceramide, a crucial component of the sphingolipid pathway. By inhibiting ceramide synthase, this compound causes the accumulation of sphinganine and other sphingoid bases, which are toxic to cells. This accumulation leads to the activation of stress response pathways, changes in gene expression, and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The toxin is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the toxin’s effects on cellular function can become more pronounced, leading to long-term changes in cellular metabolism and gene expression. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of stress response pathways and chronic cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the toxin may cause mild disruptions in cellular metabolism and gene expression. At higher doses, the toxin can induce severe cellular damage, including apoptosis and necrosis. Toxic effects such as liver and kidney damage have been observed in animal models exposed to high doses of this compound. These effects highlight the importance of understanding the dosage thresholds for safe exposure to the toxin .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway. It inhibits ceramide synthase, leading to the accumulation of sphinganine and other sphingoid bases. These metabolites can interfere with various cellular processes, including membrane integrity, signaling pathways, and energy production. The disruption of the sphingolipid pathway by this compound can lead to significant changes in metabolic flux and the accumulation of toxic intermediates .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. The toxin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its toxic effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in areas with active sphingolipid metabolism .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits ceramide synthase. This subcellular localization is crucial for the toxin’s activity, as it allows direct interaction with the target enzyme. The toxin may also undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its potency .

Chemical Reactions Analysis

AAL toxin TB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

Properties

IUPAC Name

2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQVLLVFBNZKL-YVEDVMJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891795
Record name AAL toxin TB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-90-1
Record name AAL toxin TB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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